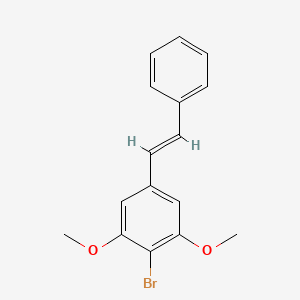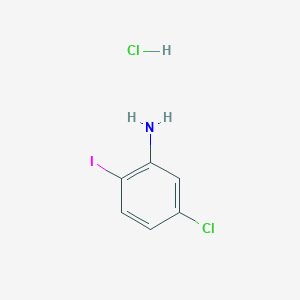
5-Chloro-2-iodoaniline hydrochloride
Overview
Description
5-Chloro-2-iodoaniline is a chemical compound with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is a solid in form and is white in color .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-iodoaniline consists of a benzene ring with a chlorine atom and an iodine atom substituted at the 5th and 2nd positions respectively, and an amine group attached to the benzene ring . The exact spatial configuration can be determined using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical And Chemical Properties Analysis
5-Chloro-2-iodoaniline is a solid compound . It has a melting point range of 40-44 °C . The compound is considered to be combustible .Scientific Research Applications
Synthesis and Chemical Applications
- Palladium-Catalyzed Carbonylation : 2-Iodoaniline derivatives, including 5-Chloro-2-iodoaniline hydrochloride, are used as bifunctional substrates in palladium-catalyzed carbonylation processes. These processes result in the formation of various compounds depending on the substituents used, showcasing the versatility of 5-Chloro-2-iodoaniline hydrochloride in organic synthesis (Ács et al., 2006).
- Antitumor Compound Synthesis : The compound is involved in the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
Materials Science and Polymer Research
- Crystal Structure Studies : 4-(4′-Iodo)phenoxyaniline, closely related to 5-Chloro-2-iodoaniline hydrochloride, has been studied for its crystal structure, providing insights into the structural properties of such compounds (Dey & Desiraju, 2004).
- Polyaniline Research : The compound has relevance in the study of polyanilines, especially in understanding doping levels and the nature of doping species in polyaniline materials (Aldissi & Armes, 1992).
Industrial Applications and Synthesis
- Electrophilic Chlorination : It's used in the practical and efficient chlorination method involving hypervalent iodine reagents. This method is applicable to a range of compounds including nitrogen-containing heterocycles, arenes, and pharmaceuticals (Wang et al., 2016).
- Preparation of HIV NNRTI Candidate : The compound is pivotal in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors for HIV treatment (Mayes et al., 2010).
Nephrotoxicity Studies
- In Vitro Nephrotoxicity : Although not directly related to 5-Chloro-2-iodoaniline hydrochloride, studies on haloanilines have been conducted to examine their nephrotoxic effects. These studies provide insights into the potential toxicological aspects of similar compounds (Hong et al., 2000).
These applications demonstrate the diverse use of 5-Chloro-2-iodoaniline hydrochloride in various fields,
Scientific Research Applications of 5-Chloro-2-iodoaniline Hydrochloride
1. Chemical Synthesis and Pharmaceuticals
- Antitumor Compounds : 5-Chloro-2-iodoaniline hydrochloride has been used in the synthesis of antitumor compounds, specifically 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective inhibition of cancer cell lines, highlighting its role in developing new therapeutic agents (McCarroll et al., 2007).
- HIV Treatment : It's involved in the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).
2. Materials Science and Polymer Research
- Polyaniline Studies : The compound plays a significant role in understanding the doping levels and species in polyaniline materials, crucial for developing advanced materials (Aldissi & Armes, 1992).
3. Industrial and Chemical Applications
- Chemical Intermediates : Haloanilines, including 5-Chloro-2-iodoaniline hydrochloride, are used extensively as intermediates in manufacturing various products like pesticides, dyes, and drugs. Their study helps in understanding nephrotoxicity and aids in safer chemical processing (Hong et al., 2000).
Safety And Hazards
5-Chloro-2-iodoaniline is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment, including gloves, protective clothing, and eye/face protection .
properties
IUPAC Name |
5-chloro-2-iodoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVRONAIBEHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697779 | |
| Record name | 5-Chloro-2-iodoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodoaniline hydrochloride | |
CAS RN |
6781-33-5 | |
| Record name | Benzenamine, 5-chloro-2-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



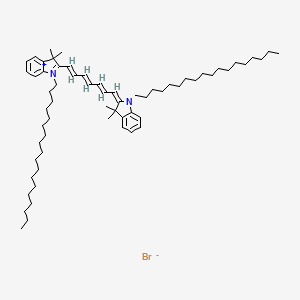
![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)
![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)
![7-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3278421.png)

![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)
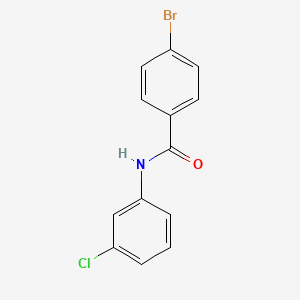
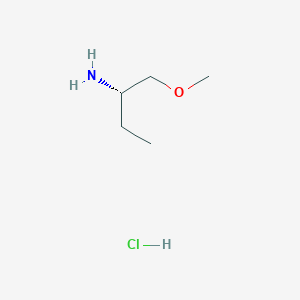

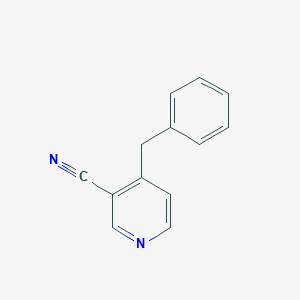
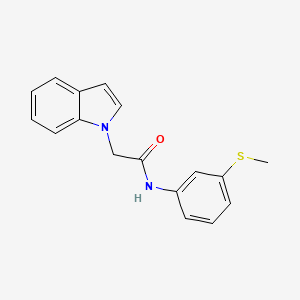
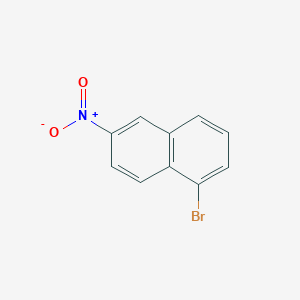
![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)
